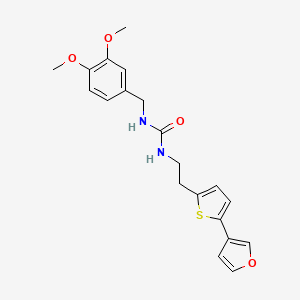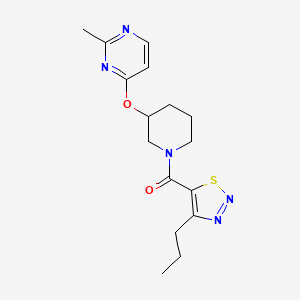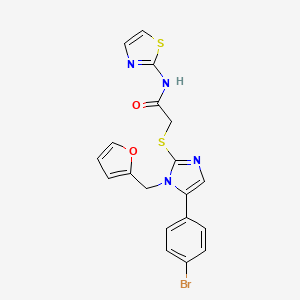![molecular formula C17H28N4OS2 B2514650 4-プロピル-N- {[1-(チアン-4-イル)ピペリジン-4-イル]メチル}-1,2,3-チアゾール-5-カルボキサミド CAS No. 2034308-32-0](/img/structure/B2514650.png)
4-プロピル-N- {[1-(チアン-4-イル)ピペリジン-4-イル]メチル}-1,2,3-チアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学的研究の応用
4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
作用機序
The mechanism of action of 4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various effects.
類似化合物との比較
Similar Compounds
Thiadiazole Derivatives: Other thiadiazole derivatives share the core structure but differ in their substituents, leading to variations in their properties and applications.
Piperidine Derivatives: Compounds containing the piperidine ring may have similar biological activities but differ in their overall structure and reactivity.
Uniqueness
4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features
特性
IUPAC Name |
4-propyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS2/c1-2-3-15-16(24-20-19-15)17(22)18-12-13-4-8-21(9-5-13)14-6-10-23-11-7-14/h13-14H,2-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZXLXFXWDUOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2514573.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

![4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)






![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)
